2-{1-[(3-Hydroxypropyl)amino]propyl}phenol
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Overview
Description
2-{1-[(3-Hydroxypropyl)amino]propyl}phenol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of a phenol group and a hydroxypropylamino side chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-Hydroxypropyl)amino]propyl}phenol typically involves the reaction of phenol with 3-chloropropanol in the presence of a base to form the intermediate 3-hydroxypropylphenol. This intermediate is then reacted with 1-bromopropane and an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3-Hydroxypropyl)amino]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxypropylamino side chain can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated phenols and nitrophenols.
Scientific Research Applications
2-{1-[(3-Hydroxypropyl)amino]propyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{1-[(3-Hydroxypropyl)amino]propyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the hydroxypropylamino side chain can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(2-Hydroxypropyl)amino]propyl}phenol
- 2-{1-[(4-Hydroxypropyl)amino]propyl}phenol
- 2-{1-[(3-Hydroxybutyl)amino]propyl}phenol
Uniqueness
2-{1-[(3-Hydroxypropyl)amino]propyl}phenol is unique due to its specific hydroxypropylamino side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
651304-81-3 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(3-hydroxypropylamino)propyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-2-11(13-8-5-9-14)10-6-3-4-7-12(10)15/h3-4,6-7,11,13-15H,2,5,8-9H2,1H3 |
InChI Key |
UXMDTNUBKYZNRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCCCO |
Origin of Product |
United States |
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